molecular formula C8H10FNO B13136753 (S)-2-(1-Aminoethyl)-4-fluorophenol

(S)-2-(1-Aminoethyl)-4-fluorophenol

Cat. No.: B13136753
M. Wt: 155.17 g/mol
InChI Key: SSNRPTHWRFURQQ-YFKPBYRVSA-N
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Description

(S)-2-(1-Aminoethyl)-4-fluorophenol is a chiral compound with significant potential in various scientific fields. This compound features a fluorine atom at the para position of the phenol ring and an aminoethyl group at the ortho position, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Aminoethyl)-4-fluorophenol typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 2-acetyl-4-fluorophenol using chiral catalysts or enzymes to achieve the desired stereochemistry. The reaction conditions often include the use of hydrogen gas and a chiral catalyst such as a rhodium complex or a chiral auxiliary.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts for the enantioselective reduction process. Enzymes such as alcohol dehydrogenases or transaminases can be employed to achieve high enantioselectivity and yield. The process is typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Aminoethyl)-4-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The phenol group can be reduced to the corresponding cyclohexanol derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted phenol derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

(S)-2-(1-Aminoethyl)-4-fluorophenol is primarily recognized for its applications in pharmaceutical development. The compound's biological activity has been explored in several studies, indicating potential therapeutic uses:

  • Antitumor Activity : Research has demonstrated that this compound exhibits significant antitumor properties, making it a candidate for cancer treatment. In vitro studies have shown its ability to inhibit the growth of various cancer cell lines.
  • Neuropharmacological Effects : Studies indicate that this compound may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.
  • Enzyme Modulation : The compound has been shown to interact with specific enzymes, enhancing their activity and opening avenues for its use as a biochemical tool in metabolic studies.

Chemical Synthesis

The compound serves as a crucial intermediate in the synthesis of other pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new drugs with improved efficacy and safety profiles. Various synthetic routes have been explored to optimize yield and purity, including asymmetric synthesis techniques to ensure chirality .

Biochemical Probes

Due to its ability to interact with diverse biological targets, this compound is studied as a biochemical probe. This application is particularly relevant in understanding the mechanisms of action of different biological pathways and the development of targeted therapies .

Case Studies and Research Findings

Several notable studies have explored the applications and effects of this compound:

  • Neuropharmacological Study : This study focused on the compound's effects on neurotransmitter systems, revealing its potential as a treatment for depression and anxiety disorders due to its modulatory effects on serotonin receptors .
  • Antitumor Activity : Research demonstrated that this compound significantly inhibited tumor growth in animal models, supporting its potential use as an anticancer agent.
  • Enzyme Interaction Study : A comprehensive analysis highlighted how this compound enhances enzyme activity involved in metabolic pathways, indicating its utility in biochemical research and drug design .

Mechanism of Action

The mechanism of action of (S)-2-(1-Aminoethyl)-4-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(1-Aminoethyl)-4-chlorophenol: Similar structure with a chlorine atom instead of fluorine.

    (S)-2-(1-Aminoethyl)-4-bromophenol: Similar structure with a bromine atom instead of fluorine.

    (S)-(1-Aminoethyl)phosphonic acid: Contains a phosphonic acid group instead of a phenol group.

Uniqueness

(S)-2-(1-Aminoethyl)-4-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in drug design and development.

Biological Activity

(S)-2-(1-Aminoethyl)-4-fluorophenol, a fluorinated phenolic compound, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

This compound is characterized by the following:

  • Molecular Formula : C8H10FNO
  • CAS Number : 2379311-62-1
  • Structure : The compound features a fluorine atom attached to a phenolic ring, which enhances its reactivity and biological interaction potential.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound acts as a chiral ligand, binding to specific enzymes and receptors. This interaction can modulate enzyme activity, influencing metabolic pathways and cellular processes.
  • Receptor Binding : It has shown potential in binding to neurotransmitter receptors, which may have implications for neurological disorders.

1. Antitumor Activity

Research indicates that this compound exhibits antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. For example, studies on pancreatic cancer cells revealed that the compound can effectively reduce cell viability through mechanisms involving apoptosis .

2. Histone Deacetylase (HDAC) Inhibition

A significant aspect of its biological activity is its role as an HDAC inhibitor. In vitro assays have shown that this compound can inhibit HDAC3 with an IC50 value of approximately 3.4 µM, indicating moderate potency against this target . This inhibition is crucial for regulating gene expression and has implications for cancer therapy.

Case Studies and Experimental Data

Several studies have explored the biological effects of this compound:

  • Study on HDAC Inhibition :
    • Objective : Evaluate the inhibitory effect on human class-I HDACs.
    • Results : The compound showed significant inhibition against HDAC3, with no degradation observed in targeted HDACs in cellular assays .
  • Antitumor Efficacy :
    • Objective : Assess the compound's impact on pancreatic cancer cells.
    • Results : The treatment led to reduced cell proliferation and increased apoptosis markers .

Comparative Analysis of Biological Activities

Activity TypeTargetIC50 ValueReference
HDAC InhibitionHDAC33.4 µM
Antitumor ActivityPancreatic CellsNot specified

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

2-[(1S)-1-aminoethyl]-4-fluorophenol

InChI

InChI=1S/C8H10FNO/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,11H,10H2,1H3/t5-/m0/s1

InChI Key

SSNRPTHWRFURQQ-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)F)O)N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)O)N

Origin of Product

United States

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